

The Quantum Leap of Silicon-28: A Literature Review of Achieved Coherence Times

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silicon28*

Cat. No.: *B1172460*

[Get Quote](#)

Researchers in quantum computing are increasingly turning to isotopically enriched Silicon-28 (28Si) as a promising platform for building robust and scalable quantum processors. The absence of nuclear spin in 28Si provides a "semiconductor vacuum," significantly reducing magnetic noise and leading to remarkably long coherence times—a critical prerequisite for fault-tolerant quantum computation.^{[1][2][3]} This review consolidates key experimental findings on coherence times achieved in various 28Si-based qubit systems, offering a comparative guide for researchers and developers in the field.

The primary allure of silicon for quantum computing lies in its compatibility with mature semiconductor manufacturing techniques.^{[3][4]} However, natural silicon contains about 4.7% of the 29Si isotope, which possesses a nuclear spin that creates a fluctuating magnetic environment, leading to the decoherence of spin qubits.^{[1][5]} Isotopic enrichment to produce highly pure 28Si mitigates this issue, enabling the demonstration of impressive coherence times that are orders of magnitude longer than in natural silicon.^{[6][7]}

Comparative Analysis of Coherence Times in Silicon-28 Devices

A variety of qubit modalities have been successfully implemented and characterized in 28Si, including donor-bound spins, quantum dots, and hole spins. The table below summarizes the reported coherence times (T1, T2, and T2*) for different qubit types in isotopically enriched silicon.

Qubit Type	Host Material	T1 (Spin-Lattice Relaxation)	T2 (Spin Coherence Time)	T2* (Inhomogeneous Dephasing Time)	Experimental Conditions	Reference
Phosphorus (31P) Donor	Isotopically Purified	> 1 s	14 ms (Hahn echo)	-	T = 7 K	[5][8]
Electron Spin	28Si					
Bismuth (209Bi) Donor	Natural Si & 28Si	-	-	-	T = 10 K	[8]
Electron Spin						
Boron Acceptor	28Si	-	10 ms	-	Strain-engineered	[9][10]
Hole Spin						
Electron Spin in Quantum Dot	28Si/SiGe	> 1 s	131 µs (echo)	19.14 µs	Integrated nanomagnet	[11]
Electron Spin in Quantum Dot	28Si MOS	-	Tens to hundreds of ms	-	-	[12]
Phosphorus (31P) Donor Ensemble	28Si layer (~3000 ppm 29Si)	-	285 µs (Hahn echo)	-	Pulsed ESR	[1]

Experimental Protocols for Coherence Time Measurement

The characterization of qubit coherence times relies on a set of well-established pulsed magnetic resonance techniques. While specific parameters vary between experiments, the fundamental methodologies remain consistent.

T1 Measurement (Inversion Recovery):

The spin-lattice relaxation time (T1) quantifies the time it takes for a qubit to return to its thermal equilibrium state after being excited. The inversion recovery sequence is a common method for its measurement:

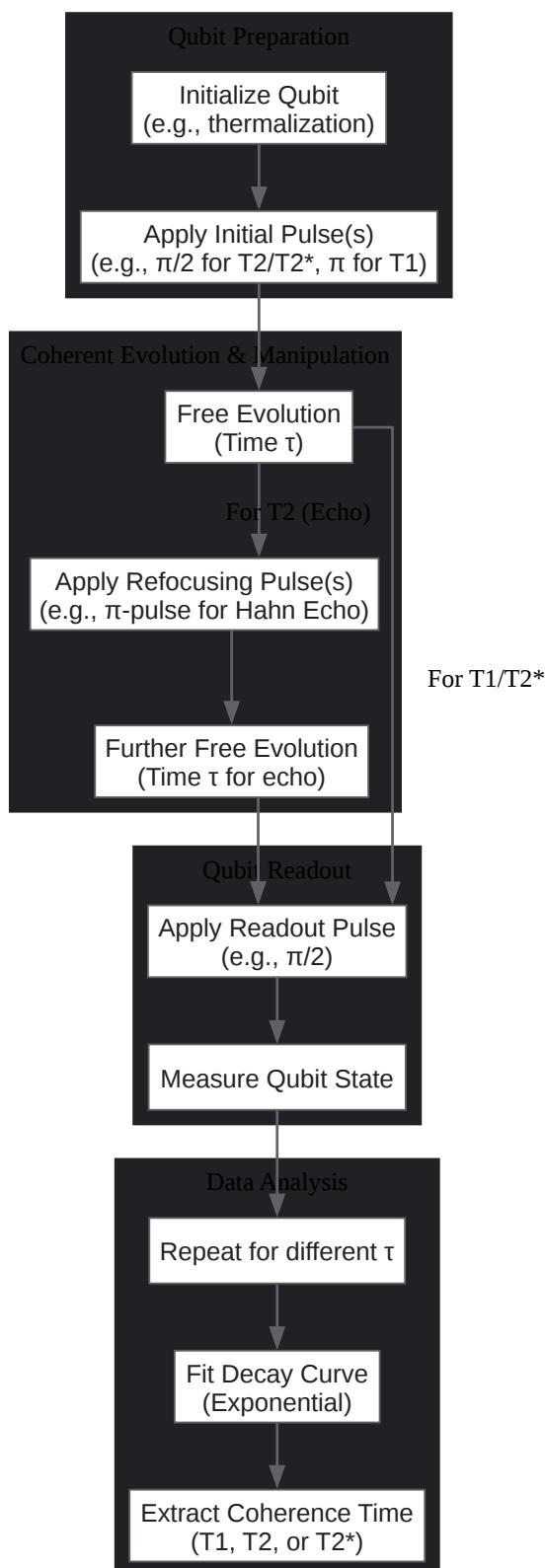
- Initialization: The qubit is initialized into its ground state, typically through thermalization at low temperatures in a strong magnetic field.
- Inversion: A resonant π -pulse is applied to invert the qubit's state from the ground state to the excited state.
- Relaxation: The qubit is allowed to relax for a variable time delay, τ .
- Readout: A $\pi/2$ -pulse followed by a measurement pulse is applied to project the qubit's state onto a measurable basis.
- Data Analysis: By repeating this sequence for various delay times τ and fitting the resulting decay of the excited state population to an exponential function, T1 is determined.

T2 Measurement (Hahn Echo):

The spin coherence time (T2) measures the timescale over which a qubit maintains a definite phase relationship in a superposition state. The Hahn echo sequence is a foundational technique to measure T2 by refocusing dephasing caused by slow environmental fluctuations:

- Initialization: The qubit is prepared in its ground state.
- Superposition: A $\pi/2$ -pulse is applied to rotate the qubit into an equal superposition state on the equator of the Bloch sphere.

- Dephasing: The qubit evolves freely for a time τ , during which it accumulates phase errors due to local magnetic field inhomogeneities.
- Refocusing: A π -pulse is applied to reverse the direction of phase evolution.
- Rephasing and Echo: The qubit evolves for another period τ , during which the phase errors are refocused, leading to the formation of a spin echo.
- Measurement: The amplitude of the echo is measured.
- Data Analysis: The sequence is repeated for different values of 2τ , and the decay of the echo amplitude is fit to an exponential to extract $T2$. More advanced dynamical decoupling sequences, such as the Carr-Purcell-Meiboom-Gill (CPMG) protocol, employ multiple refocusing pulses to extend the coherence time further.[\[13\]](#)


T2* Measurement (Free Induction Decay):

The inhomogeneous dephasing time ($T2^*$) characterizes the decay of coherence due to static or quasi-static variations in the local magnetic field across an ensemble of qubits or over time for a single qubit. It is typically measured using a free induction decay (FID) experiment:

- Initialization: The qubit is initialized in its ground state.
- Superposition: A $\pi/2$ -pulse creates a superposition state.
- Free Evolution: The qubit precesses freely, and the resulting signal is measured as a function of time.
- Data Analysis: The decay of this signal, known as the FID, is fit to an exponential to determine $T2^*$.

Logical Workflow for Coherence Measurement

The following diagram illustrates the generalized logical flow of an experiment designed to measure the coherence time of a spin qubit in a Silicon-28 device.

[Click to download full resolution via product page](#)

A generalized workflow for measuring qubit coherence times.

Conclusion

The ongoing research into Silicon-28 based quantum devices continues to push the boundaries of achievable coherence times. The data clearly indicates that isotopic purification is a crucial step in realizing the full potential of silicon as a host for high-performance qubits. While donor spins in bulk ²⁸Si have demonstrated some of the longest coherence times, quantum dot qubits in ²⁸Si/SiGe heterostructures offer a promising path towards scalable architectures. The continued refinement of material growth, device fabrication, and coherent control protocols will be essential in the quest to build a fault-tolerant quantum computer based on silicon technology. The interplay between charge noise and the qubit's environment remains a key area of investigation to further extend coherence.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Increasing spin qubit coherence times via the isotopic enrichment of silicon by high fluence ion implantation - APS Global Physics Summit 2025 [archive.aps.org]
- 3. Spin Qubits in Silicon: Impact of Quantum Coherence [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Targeted enrichment of ²⁸Si thin films for quantum computing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.warwick.ac.uk [files.warwick.ac.uk]
- 9. Engineering long spin coherence times of spin-orbit qubits in silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. pnas.org [pnas.org]
- 13. Review of performance metrics of spin qubits in gated semiconducting nanostructures [arxiv.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [The Quantum Leap of Silicon-28: A Literature Review of Achieved Coherence Times]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172460#literature-review-of-coherence-times-achieved-in-silicon-28-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com